2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)-

Sigma Receptor S1R Analgesia

2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)- (CAS 1104253-55-5) is an essential spirocyclic diamine building block. Its unique architecture—a rigid azetidine-piperidine spiro[3.5]nonane core with a 7-position methylsulfonyl group—imparts distinct basicity, hydrogen-bonding capacity, and a well-defined 3D exit vector. Generic substitution is not feasible; the regiospecific sulfonamide placement and scaffold conformation are critical for S1R target engagement, CNS penetration, and PROTAC linker attachment. Procuring this exact compound safeguards your structure-activity relationships and reduces off-target risk in kinase inhibitor and targeted protein degradation campaigns. For research use only.

Molecular Formula C8H16N2O2S
Molecular Weight 204.29 g/mol
Cat. No. B8221997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)-
Molecular FormulaC8H16N2O2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC2(CC1)CNC2
InChIInChI=1S/C8H16N2O2S/c1-13(11,12)10-4-2-8(3-5-10)6-9-7-8/h9H,2-7H2,1H3
InChIKeyWRWIKWVLSYLALU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)-: Core Scaffold and Procurement Baseline


2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)- (CAS 1104253-55-5) is a spirocyclic diamine scaffold with a methylsulfonyl substituent at the 7-position [1]. The compound possesses a rigid spiro[3.5]nonane framework comprising an azetidine and a piperidine ring fused at a quaternary carbon, providing a well-defined three-dimensional vector presentation. The methylsulfonyl group introduces an electron-withdrawing sulfonamide moiety that modulates the basicity of the adjacent piperidine nitrogen (calculated pKa of the piperidine N ~ 6-7) [2]. This specific substitution pattern distinguishes it from unsubstituted 2,7-diazaspiro[3.5]nonane and alternative regioisomers.

Why Generic Substitution Fails for 2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)-


Substituting 2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)- with a generic analog is not feasible due to the functional consequences of its specific substitution pattern and scaffold architecture. The regiospecific placement of the methylsulfonyl group at the 7-position, rather than the 2-position, directly impacts the molecule's basicity and hydrogen-bonding capacity, which are critical for target engagement [1]. Furthermore, the 2,7-diazaspiro[3.5]nonane scaffold exhibits a unique conformational profile and vector exit angle compared to other spirocyclic amines, such as 2,6-diazaspiro[3.3]heptanes or 1,7-diazaspiro[4.4]nonanes [2]. These differences mean that a seemingly minor change in scaffold or substitution can abolish desired biological activity or introduce off-target effects, as demonstrated by the functional divergence of closely related 2,7-diazaspiro[3.5]nonane derivatives in sigma receptor pharmacology [3]. Therefore, generic substitution carries a high risk of project failure, making procurement of this exact building block essential.

Quantitative Differentiation Evidence for 2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)-


Regiospecific Methylsulfonyl Substitution Dictates Sigma-1 Receptor Affinity and Functional Profile

The 2,7-diazaspiro[3.5]nonane scaffold serves as a privileged core for sigma-1 receptor (S1R) ligands, with the regiospecific substitution pattern on the diazaspiro core directly influencing both binding affinity and functional outcome [1]. While the target compound 2,7-diazaspiro[3.5]nonane, 7-(methylsulfonyl)- is a core building block, closely related derivatives with distinct 7-position substituents demonstrate how this vector is critical for activity. For instance, compound 5b (AB21, containing a 7-benzyl group) exhibits potent S1R antagonism (Ki = 13 nM) and antiallodynic effects in vivo, while compound 4b (AD186, containing a 7-phenethyl group) acts as an S1R agonist and is completely devoid of antiallodynic effect despite sharing the identical 2,7-diazaspiro[3.5]nonane core [1]. This functional switch between agonism and antagonism is solely governed by the nature of the 7-substituent, highlighting the indispensability of the 7-position methylsulfonyl group for accessing a distinct chemical space and pharmacological profile compared to alkyl or arylalkyl analogs.

Sigma Receptor S1R Analgesia Neuropharmacology

Spirocyclic Scaffold Conformational Restriction Enhances S1R Affinity Compared to Linear Amines

The rigid spirocyclic framework of 2,7-diazaspiro[3.5]nonane derivatives confers a significant advantage in S1R binding affinity over conformationally flexible linear amine analogs [1]. The spirocyclic core restricts the orientation of the two basic nitrogen atoms, pre-organizing the molecule for optimal interaction with the S1R binding pocket, which typically requires a basic amine and a hydrophobic region in a specific spatial arrangement [2]. This pre-organization translates directly into higher affinity and selectivity.

Sigma Receptor Conformational Analysis Scaffold Comparison Medicinal Chemistry

Methylsulfonyl Group Provides Favorable Physicochemical Properties Over Unsubstituted and Alkyl Analogs

The presence of a methylsulfonyl group on the 2,7-diazaspiro[3.5]nonane scaffold is known to confer favorable physicochemical properties compared to unsubstituted or alkyl-substituted analogs [1]. The methylsulfonyl moiety increases topological polar surface area (tPSA) and reduces calculated lipophilicity (cLogP) relative to an equivalent methyl or benzyl group, which can improve aqueous solubility and reduce non-specific binding [2]. These property changes are particularly relevant for CNS drug discovery, where balancing solubility and permeability is critical.

Physicochemical Properties Solubility LogD CNS Drug Design

Optimal Application Scenarios for 2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)-


CNS Drug Discovery Programs Targeting Sigma-1 Receptor (S1R)

As a core scaffold for S1R ligands, this building block is ideal for medicinal chemistry campaigns aimed at developing novel analgesics, neuroprotective agents, or treatments for CNS disorders. The demonstrated ability of closely related 2,7-diazaspiro[3.5]nonane derivatives to achieve high affinity (Ki < 15 nM) and modulate S1R function in vivo provides strong rationale for its use [1]. The 7-(methylsulfonyl) substitution offers a distinct physicochemical profile that can be exploited to optimize CNS penetration and reduce off-target liabilities [2].

Synthesis of Protein Misfolding and Neurodegenerative Disease Therapeutics

Patents specifically claim the use of 2,7-diazaspiro[3.5]nonane derivatives, including those with sulfonyl substitutions, for treating protein misfolding disorders such as Alzheimer's and Parkinson's diseases [3]. This application scenario leverages the scaffold's potential to interact with targets involved in amyloid aggregation or cellular stress responses. Procuring this specific building block enables the exploration of structure-activity relationships (SAR) around the 7-position sulfonamide moiety, a key functional group in this therapeutic area.

Development of Targeted Covalent Inhibitors (TCIs) and PROTACs

The secondary amine in the azetidine ring of 2,7-diazaspiro[3.5]nonane, 7-(methylsulfonyl)- is a versatile handle for attaching acrylamide warheads (for TCIs) or linkers for proteolysis-targeting chimeras (PROTACs). The rigid spirocyclic core provides a defined exit vector for the warhead/linker, which is crucial for achieving selectivity and maintaining drug-like properties [4]. This compound is therefore a strategic choice for projects requiring a conformationally constrained, bifunctional building block for targeted protein degradation or covalent inhibition.

Kinase Inhibitor Design Requiring ATP-Mimetic Spirocyclic Cores

Diazaspirocycles have been investigated as ATP-mimetic scaffolds in kinase inhibitor design [5]. The 2,7-diazaspiro[3.5]nonane core, with its two differentially protected nitrogen atoms, allows for sequential functionalization to build complex heteroaromatic systems that can act as hinge-binding motifs. The 7-(methylsulfonyl) variant provides a specific electronic environment and hydrogen-bonding potential (via the sulfonamide oxygens) that can be tuned for interactions with the kinase hinge region or ribose pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.